Benzyl hex-5-enoate
Description
Contextual Significance of Hexenoate Esters in Chemical Synthesis
Hexenoate esters, as a class of compounds, are valuable intermediates in organic synthesis due to the presence of a reactive carbon-carbon double bond. This functional group allows for a variety of chemical transformations, including but not limited to, hydrogenation, halogenation, epoxidation, and polymerization. The position of the double bond within the carbon chain significantly influences the reactivity and the types of products that can be formed.
For instance, the terminal double bond in 5-hexenoate esters, such as Benzyl (B1604629) hex-5-enoate, is particularly useful for reactions like hydrofluorination. nih.gov Furthermore, hexenoate esters are utilized in the synthesis of natural products and biologically active molecules. For example, they can serve as precursors in the synthesis of complex molecules like petromyroxol, a tetrahydrofuran-diol fatty acid isolated from sea lamprey larvae. rsc.org The ester group itself can be readily hydrolyzed or transesterified, providing another handle for molecular modification.
Overview of Academic Research Trajectories for Unsaturated Esters
Academic research on unsaturated esters is a vibrant and expanding field, driven by the need for novel materials, pharmaceuticals, and agrochemicals. Current research trajectories can be broadly categorized into several key areas:
Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to developing more efficient, selective, and environmentally friendly methods for the synthesis of unsaturated esters. This includes the exploration of new catalysts, such as organocatalysts and transition metal complexes, to control the stereochemistry of the double bond and introduce functionality with high precision.
Polymer Chemistry: Unsaturated esters are key monomers in the production of a wide range of polymers. Research in this area focuses on the development of new polymers with tailored properties, such as biodegradability, thermal stability, and specific mechanical characteristics. The double bond in the ester allows for polymerization through various mechanisms, including free-radical and ring-opening metathesis polymerization.
Bio-based Materials and Green Chemistry: There is a growing interest in the synthesis of unsaturated esters from renewable resources. Researchers are exploring enzymatic and microbial pathways to produce these compounds from biomass, aiming to reduce the reliance on petrochemical feedstocks. These bio-based unsaturated esters are then used to create more sustainable plastics, lubricants, and other materials.
Medicinal and Pharmaceutical Chemistry: The structural motif of unsaturated esters is found in numerous biologically active molecules. Current research involves the synthesis and biological evaluation of novel unsaturated esters as potential therapeutic agents. For example, certain unsaturated esters have been investigated for their potential in treating inflammatory diseases. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl hex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h2,4,6-9H,1,3,5,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFMVGXJHQQEES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545152 | |
| Record name | Benzyl hex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87995-27-5 | |
| Record name | Benzyl hex-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Approaches to Benzyl Hex 5 Enoate and Its Derivatives
Esterification Methodologies for Hex-5-enoic Acid Benzyl (B1604629) Esters
The formation of the benzyl ester linkage from hex-5-enoic acid or its derivatives can be achieved through several established synthetic routes.
A common and effective method for synthesizing benzyl esters of unsaturated carboxylic acids, including hex-5-enoate derivatives, involves the reaction of the corresponding carboxylic acid with benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. For instance, the esterification of α,β-unsaturated carboxylic acids with benzyl bromide using sodium bicarbonate (NaHCO3) as a base in a solvent mixture such as dimethylformamide (DMF) and 1,4-dioxane (B91453) has been reported to yield the desired benzyl esters in good to excellent yields, often ranging from 80% to over 95% researchgate.netarkat-usa.orgumich.edu. Another established technique utilizes benzyl chloride with carboxylic acids, employing quaternary ammonium (B1175870) carboxylates as catalysts to facilitate the reaction google.comgoogle.com.
Direct esterification, involving the reaction of the carboxylic acid with benzyl alcohol, can also be performed using coupling agents. For example, dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) is a widely used system for such esterifications, typically affording yields between 70% and 90% for analogous reactions vulcanchem.com. Furthermore, specific synthetic pathways have demonstrated the esterification of olefinic acids, such as an unsaturated acid precursor (compound 17), with benzyl bromide in the presence of potassium carbonate (K2CO3) to successfully yield the corresponding benzyl ester (compound 18) in high yields, reported as 95% rsc.org.
Table 1: Conventional Esterification Methods for Benzyl Esters
| Method | Reagents | Conditions | Typical Yield | References |
| Alkylation of Carboxylate | Carboxylic acid, Benzyl bromide (BnBr) | Base (e.g., NaHCO3), Solvent (DMF/Dioxane) | 80-95% | researchgate.netarkat-usa.orgumich.edursc.org |
| Alkylation of Carboxylate | Carboxylic acid, Benzyl chloride (BnCl) | Quaternary ammonium carboxylate catalyst | N/A | google.comgoogle.com |
| Direct Esterification | Carboxylic acid, Benzyl alcohol | DCC, DMAP | 70-90% | vulcanchem.com |
Table 2: Role of Benzyl Moieties as Protecting Groups in Hexenoate Synthesis
| Role of Benzyl Moiety | Application Example | Stability/Reactivity | References |
| Carboxylic Acid Protection | Esterification of hex-5-enoic acid or derivatives | Stable to various conditions, removable by H2 | libretexts.orgwikipedia.organtispublisher.or.id |
| Synthetic Handle | Use in cross-metathesis reactions of unsaturated esters | Stable under cross-metathesis conditions rsc.org | vulcanchem.comrsc.org |
| Protecting Group | Protection of other functionalities in a molecule | Removable by hydrogenolysis libretexts.orgwikipedia.organtispublisher.or.id | libretexts.orgwikipedia.organtispublisher.or.iduniversiteitleiden.nl |
Stereoselective Synthesis of Chiral Benzyl Hex-5-enoate Derivatives
The synthesis of enantiomerically pure or enriched this compound derivatives relies on stereoselective methodologies that control the formation of chiral centers.
Chiral auxiliaries are stereogenic molecular fragments that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the stereoselective transformation, the auxiliary is typically removed and can often be recovered for reuse wikipedia.org. In the synthesis of chiral this compound derivatives, chiral auxiliaries can be employed to induce asymmetry during the construction of the hexenoate carbon skeleton or during the esterification process itself. For example, oxazolidinone auxiliaries have been successfully applied in the synthesis of hex-5-enoate derivatives, leading to products with high chiral purity and controlled diastereoselectivity google.com. In related synthetic endeavors, chiral auxiliaries such as menthol (B31143) and oxazolidinones have been explored for chiral auxiliary-directed benzylation in the preparation of benzyl-substituted malonic acid esters usm.edu. These strategies generally involve the covalent attachment of the chiral auxiliary to a precursor molecule, followed by a stereoselective reaction, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product wikipedia.org.
Table 3: Chiral Auxiliary-Mediated Synthesis of Chiral Hexenoate Derivatives
| Chiral Auxiliary Type | Target Compound Class | Stereochemical Outcome (Example) | References |
| Oxazolidinone | Hex-5-enoate derivatives | High chiral purity, controlled dr | google.com |
| Menthol, Oxazolidinone | Benzyl-substituted malonic acid esters | Chiral auxiliary-directed benzylation | usm.edu |
| Chiral auxiliaries | General for asymmetric synthesis (e.g., alkylation, aldol) | Control of stereocenters | wikipedia.org |
Asymmetric catalysis provides a powerful and efficient pathway to access chiral molecules by utilizing chiral catalysts to steer the stereochemical course of chemical reactions. For unsaturated ester systems, a variety of catalytic methodologies have been developed. Transition metal catalysis, employing chiral complexes of metals such as palladium or nickel, is instrumental in achieving asymmetric hydrogenation of α,β-unsaturated esters, yielding chiral saturated esters with high enantioselectivity organic-chemistry.org. Furthermore, bimetallic catalytic systems, such as palladium and copper complexes, have been employed for asymmetric benzylic substitution reactions, enabling the creation of chiral benzylic stereocenters chinesechemsoc.orgresearchgate.net. Organocatalysis, which utilizes small chiral organic molecules as catalysts, has also emerged as a potent strategy. For instance, chiral organocatalysts have been instrumental in the enantioselective synthesis of chiral α-heteroatomic aldehydes, which can subsequently be employed in reactions like the Horner-Wadsworth-Emmons (HWE) reaction to produce chiral α,β-unsaturated esters bohrium.com. While specific examples directly detailing the asymmetric synthesis of this compound are not explicitly detailed in the provided literature snippets, the broader principles of asymmetric hydrogenation of unsaturated esters and other asymmetric catalytic transformations in related ester preparations are highly relevant organic-chemistry.orgmpg.de.
Table 4: Asymmetric Catalysis in the Synthesis of Chiral Unsaturated Esters
| Catalyst Type | Reaction Type | Target Compound Class | Stereochemical Outcome (Example) | References |
| Ruthenium/Nickel | Asymmetric Hydrogenation | α,β-unsaturated esters | High enantioselectivity (ee) | organic-chemistry.org |
| Palladium/Copper | Asymmetric Benzylic Substitution | Benzyl-substituted compounds | High enantioselectivity (ee) | chinesechemsoc.orgresearchgate.net |
| Organocatalysis | α-functionalization, HWE reaction | Chiral α-heteroatomic aldehydes, unsaturated esters | High enantioselectivity (ee) | bohrium.com |
| Silylium Lewis Acid | Mukaiyama–Michael Reaction | α,β-unsaturated methyl esters | High enantioselectivity (ee) | mpg.de |
Diastereoselective synthesis is concerned with controlling the relative stereochemistry between multiple chiral centers within a molecule. In the preparation of functionalized hexenoate derivatives, this involves precisely dictating the stereochemical relationships of substituents introduced onto the hex-5-enoate backbone. For example, the stereoselective construction of substituted dihydropyrans has been achieved through oxonium-ene cyclization reactions, showcasing effective control over the stereochemistry of the newly formed ring system researchgate.net. Furthermore, investigations into the ring closure of hex-5-enyl radicals have revealed that the stereoselectivity of the cyclization process is significantly influenced by the position of substituents on the hexenyl chain, typically leading to predominantly cis- or trans-disubstituted cyclic products depending on the substitution pattern rsc.org. While direct examples specifically pertaining to this compound itself might be limited in the provided literature, these principles of controlling relative stereochemistry in related unsaturated systems are directly applicable to the synthesis of functionalized chiral hexenoate derivatives. Notably, patent literature describes the synthesis of a hex-5-enoate derivative that exhibits high chiral purity and a minimal level of unwanted diastereomers, indicating successful diastereoselective control in its preparation google.com.
Table 5: Diastereoselective Control in Hexenoate Synthesis
| Reaction Type | Substrate/Product Class | Stereochemical Outcome (Example) | References |
| Oxonium-ene Cyclization | Substituted Dihydropyrans | Good yields with excellent diastereoselectivity | researchgate.net |
| Radical Cyclization of Hex-5-enyl Radicals | Substituted Cyclic Products | Predominantly cis- or trans-disubstituted products depending on substitution | rsc.org |
| Synthesis of Hex-5-enoate Derivatives | Chiral hex-5-enoate derivatives | High chiral purity, low diastereomeric impurity (<0.15% w/w) | google.com |
Compound List:
this compound
Hex-5-enoic acid
Benzyl alcohol
Benzyl bromide (BnBr)
Benzyl chloride (BnCl)
DCC (Dicyclohexylcarbodiimide)
DMAP (4-Dimethylaminopyridine)
Potassium carbonate (K2CO3)
Sodium bicarbonate (NaHCO3)
Quaternary ammonium carboxylates
Oxazolidinone auxiliaries
Menthol
Chiral auxiliaries
Palladium catalysts
Nickel catalysts
Copper catalysts
Ruthenium catalysts
Silylium Lewis acids
Organocatalysts
Chiral α-heteroatomic aldehydes
α,β-unsaturated esters
α-amino acid esters
Chiral hex-5-enoate derivatives
Substituted dihydropyrans
Hex-5-enyl radicals
Homoallylic alcohols
Compound 17 (unsaturated acid precursor)
Compound 18 (benzyl ester derivative)
Novel Synthetic Routes for Advanced this compound Analogues
The synthesis of advanced this compound analogues necessitates the exploration of sophisticated organic transformations. These routes often involve multi-step sequences, tandem reactions, and the strategic application of named reactions to achieve high yields and specific stereochemical outcomes. The focus is on building complex molecular architectures from simpler precursors, incorporating the characteristic hex-5-enoate moiety and the benzyl ester functionality.
Strategies for Carbon Chain Extension and Functionalization
Extending the carbon chain and introducing specific functional groups are fundamental in creating diverse this compound analogues. Various established methodologies can be adapted for this purpose. For instance, the Arndt-Eistert synthesis offers a pathway to homologate carboxylic acids, effectively extending the carbon chain by one unit reddit.com. Similarly, the use of cyanide ions in nucleophilic addition reactions to carbonyl compounds, followed by hydrolysis, provides a route to carboxylic acids with an extended carbon chain studymind.co.uk.
Wittig olefination reactions, including the Horner-Wadsworth-Emmons (HWE) variant, are powerful tools for carbon-carbon double bond formation, which can be utilized to introduce or extend unsaturated chains beilstein-journals.orgorganic-chemistry.orgacs.org. For example, the synthesis of 2-methylhex-5-en-1-ol (B13423671), a precursor that can be esterified to form related compounds, involves the reduction of its methyl ester . The strategic functionalization of existing hex-5-enoate structures can also be achieved through various transformations, such as radical xanthate transfer processes, which allow for the introduction of unsaturated ester functionalities researchgate.net.
Tandem Reaction Sequences Incorporating Hex-5-enoate Intermediates
Tandem or cascade reaction sequences offer significant advantages by performing multiple transformations in a single pot, thereby increasing efficiency and reducing isolation steps. These strategies are particularly valuable when incorporating hex-5-enoate intermediates into more complex structures.
One notable approach involves a tandem Horner-Wadsworth-Emmons (HWE) olefination, followed by a Claisen rearrangement and ester hydrolysis. This sequence has been employed to convert aldehydes into β-substituted-2-oxohex-5-enoic acids, demonstrating the utility of HWE in building complex α-ketoacid derivatives researchgate.netrsc.org. Other cascade reactions, such as those involving Michael-Michael-aldol reactions or intramolecular cyclizations, can also incorporate unsaturated ester moieties like the hex-5-enoate unit to construct polycyclic skeletons researchgate.netpitt.eduacs.org. These methods streamline synthesis by creating multiple bonds and functional groups in a single operation.
Preparation of Enone-Containing Hexenoate Amino Acid Derivatives
The synthesis of amino acid derivatives that incorporate enone and hexenoate functionalities is a key area for developing novel bioactive molecules. These derivatives often serve as building blocks for pharmaceuticals and complex natural products.
The Horner-Wadsworth-Emmons (HWE) reaction has been instrumental in preparing enone-containing amino acid precursors. Specifically, an HWE reaction between a phosphonate (B1237965) ester-derived amino acid and benzaldehyde (B42025) has been utilized to synthesize enone-containing amino acid intermediates gla.ac.uk. Furthermore, aza-Michael addition reactions, often following an initial HWE olefination, are employed to introduce amino functionalities into unsaturated systems, yielding novel amino acid derivatives mdpi.comnih.gov. For instance, the synthesis of azetidine (B1206935) and oxetane (B1205548) amino acid derivatives involves the HWE reaction of a cyclic ketone with a phosphonate ester, followed by an aza-Michael addition with heterocyclic amines mdpi.comnih.gov. These strategies allow for the precise construction of chiral centers and the introduction of diverse functionalities.
Synthesis of Hexenoate Derivatives via Horner-Wadsworth-Emmons Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a highly versatile and reliable method for the stereoselective synthesis of α,β-unsaturated esters, making it a cornerstone for preparing hexenoate derivatives. This reaction involves the olefination of aldehydes or ketones with stabilized phosphonate carbanions, typically yielding (E)-alkenes smolecule.comfao.orgvulcanchem.comresearchgate.net.
The HWE reaction mechanism involves the deprotonation of a phosphonate ester to form a carbanion, which then undergoes nucleophilic addition to an aldehyde or ketone. This is followed by the formation of an oxaphosphetane intermediate, which subsequently eliminates a dialkyl phosphate (B84403) byproduct to form the desired alkene smolecule.comfao.org. The stereochemical outcome, predominantly (E)-alkenes, can be influenced by reaction conditions, including the base used, solvent, and the presence of additives smolecule.comvulcanchem.comresearchgate.net. Modifications, such as the Still-Gennari conditions, can favor (Z)-alkene formation smolecule.com.
The HWE reaction is applicable to the synthesis of a wide range of unsaturated esters, including those with benzyl ester functionalities. For example, the reaction of aldehydes with phosphonoacetate esters can yield benzyl α,β-unsaturated carboxylates researchgate.net. Studies have also explored the use of specialized phosphonates, such as bis-(2,2,2-trifluoroethyl)phosphonoacetic acid, in HWE reactions to achieve high (E)-selectivity vulcanchem.com. Microwave-assisted HWE reactions have been developed to accelerate the process and improve yields, offering a more efficient route to these valuable intermediates beilstein-journals.orgresearchgate.netrsc.org.
Representative HWE Reaction for Unsaturated Ester Synthesis
The following table illustrates typical conditions and outcomes for HWE reactions used to synthesize α,β-unsaturated esters, demonstrating the general applicability of this method for creating hexenoate derivatives.
| Aldehyde/Ketone Substrate | Phosphonate Reagent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Product Type (Stereochemistry) | Reference |
| Benzaldehyde | Triethyl phosphonoacetate | t-BuOK | Toluene | Reflux | Varies | Good to Excellent | α,β-Unsaturated Ester (E-selective) | rsc.org |
| Aromatic Aldehyde | Bis-(2,2,2-trifluoroethyl)phosphonoacetate | i-PrMgBr | Toluene | Reflux | Varies | Good to Excellent | α,β-Unsaturated Ester (E-selective) | vulcanchem.com |
| Aryl Methyl Ketone | Bis(2,2,2-trifluoroethyl)phosphonoester | (CF₃SO₃)₂Sn, N-ethylpiperidine | DCM | 70 °C (Microwave) | 30 min | >55% (Conversion) | (Z)-3,3-Trisubstituted-α,β-unsaturated methyl ester | beilstein-journals.org |
| Phosphonate-derived Amino Acid + Benzaldehyde | N/A | DBU | Acetonitrile (B52724) | 65 °C | 4 h | 64% (as aza-Michael adduct) | Enone-containing Amino Acid Derivative | gla.ac.ukmdpi.comnih.gov |
Note: Specific yields and reaction times can vary based on the exact substrates and optimized conditions.
Compound List:
this compound
2-oxohex-5-enoic acids
2-methylhex-5-en-1-ol
2-methylhex-5-enoic acid methyl ester
Hex-5-enoic acid
Ethyl 5-hexenoate
(S)-Methyl 2-((tert-butoxycarbonyl)amino)hex-5-enoate
Ethyl (2E)-5-(tert-butoxycarbonylamino)-5-methylhex-2-enoate
α,β-Unsaturated esters
α,β-Unsaturated ketones
α,β-Unsaturated nitriles
Phosphonate esters
Amino acid benzyl esters
Enone-containing amino acid derivatives
Azetidine amino acid derivatives
Oxetane amino acid derivatives
β-substituted-2-oxohex-5-enoic acids
Phosphonoacetate esters
Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid
Triethyl phosphonoacetate
Chemical Reactivity and Transformation Mechanisms of Benzyl Hex 5 Enoate
Olefinic Transformations of the Hex-5-enoate Moiety
The terminal double bond of the hex-5-enoate chain serves as a key reactive site, participating in reactions such as hydrofluorination and various olefin metathesis processes.
The terminal alkene in benzyl (B1604629) hex-5-enoate can engage in free radical reactions, leading to addition products or cyclization pathways.
Hydrofluorination introduces both hydrogen and fluorine atoms across the carbon-carbon double bond. Free radical mechanisms are a significant pathway, often favoring Markovnikov addition, where the fluorine atom attaches to the more substituted carbon of the original double bond.
Recent catalytic advancements have enabled efficient hydrofluorination of alkenes under mild conditions. A notable method involves Fe(III)/NaBH4-mediated free radical hydrofluorination using Selectfluor as the fluorine source, which demonstrates excellent functional group tolerance, including esters, and proceeds with exclusive Markovnikov regioselectivity nih.gov. This reaction's mechanism is supported by evidence of radical intermediates, as cyclized products are observed when substrates with pendant alkenes are employed, ruling out ionic pathways nih.gov.
Cobalt-based catalytic systems, such as those employing Co(salen) complexes, have also been developed for alkene hydrofluorination using reagents like Et3N·3HF. These systems operate via a polar-radical-polar crossover mechanism, involving a catalytic cycle with multiple cobalt oxidation states (Co(I), Co(II), Co(III), Co(IV)) acs.org, nih.gov. Mechanistic studies suggest that both carbocation and Co(IV)–alkyl species can act as intermediates, with the dominant pathway influenced by the alkene's structure nih.gov.
In the context of alkyne hydrofluorination, benzyl hex-5-enoate (compound 10) has been identified as an intermediate, indicating that the alkene is formed en route to the monofluorinated product. This observation suggests that the reduction of the initial vinyl radical occurs more rapidly than its fluorination nih.gov.
Table 3.1.1.1.1: Summary of Hydrofluorination Reactions of Alkenes
| Substrate Type | Catalyst System | Fluorine Source | Conditions | Regioselectivity | Yield | Notes | Citation |
| Unactivated Alkenes | Fe(III)/NaBH4 | Selectfluor | 0 °C, 5 min, CH3CN/H2O | Markovnikov | Good to Excellent | High functional group tolerance (incl. esters) | nih.gov |
| Simple Alkenes | Co(salen) | Et3N·3HF | Photoredox mediated | Markovnikov | Not specified | Polar-radical-polar crossover mechanism | acs.org, nih.gov |
| Alkyne precursor | (Implied) | (Implied) | (Implied) | Markovnikov | Not specified | This compound observed as intermediate | nih.gov |
The terminal alkene in this compound is predisposed to intramolecular radical cyclization. Upon generation, the 5-hexenyl radical can undergo a facile 5-exo cyclization to form a more stable cyclopentylmethyl radical researchgate.net, beilstein-journals.org, nih.gov. This transformation is a well-established process in free radical chemistry researchgate.net.
The stereochemical outcome of this cyclization is influenced by the substitution pattern on the hexenyl chain. For instance, 1- or 3-substituted 5-hexenyl radicals typically yield cis-disubstituted cyclopentanes, whereas 2- or 4-substituted radicals lead to trans-disubstituted products vanderbilt.edu. Factors such as structural rigidity and hydrogen-bonding interactions can also impact the diastereoselectivity of these cyclization reactions nih.gov. The occurrence of such cyclization events serves as strong evidence for the involvement of radical intermediates in reactions affecting the hex-5-enoate moiety nih.gov, beilstein-journals.org.
Table 3.1.1.2.1: Radical Cyclization of 5-Hexenyl Systems
| Substrate Type | Radical Intermediate | Cyclization Mode | Product Type | Influencing Factors | Citation |
| 5-Hexenyl derivatives | 5-Hexenyl radical | 5-exo cyclization | Cyclopentylmethyl radical | Substitution pattern, structural rigidification, H-bonding | researchgate.net, beilstein-journals.org, nih.gov, vanderbilt.edu |
Olefin metathesis, a catalytic process involving the exchange of alkylidene groups between alkenes, offers versatile routes for functionalizing the hex-5-enoate chain of this compound. Modern metathesis catalysts, particularly ruthenium-based Grubbs catalysts, exhibit excellent tolerance towards functional groups such as esters, making them suitable for reactions involving this compound harvard.edu, libretexts.org.
Cross-metathesis (CM) involves the reaction between two different alkene substrates, resulting in the formation of new alkene products and the release of volatile ethylene (B1197577). This reaction is a powerful tool for chain elongation and the synthesis of functionalized alkenes.
Research has demonstrated the utility of CM with ester-containing substrates. For example, the cross-metathesis of terminal alkenes with dienyl esters, such as methyl (2Z,4E)-hexadienoate, using Grubbs' second-generation catalyst (GH-II), yields substituted (2Z,4E)-dienyl esters with good yields and stereoselectivity nih.gov, organic-chemistry.org. These reactions typically preserve the Z-geometry of the spectator alkene while achieving high E-selectivity at the newly formed double bond organic-chemistry.org.
More directly relevant to this compound, studies have shown its utility in CM. In one instance, the cross-metathesis reaction between this compound (compound 18) and an alcohol (compound 11) was performed using Grubbs' catalyst (15 mol%) in dichloromethane, yielding the cross-coupled product (compound 19) in a 70% yield rsc.org. This exemplifies the application of this compound's terminal alkene in CM for constructing more complex molecular architectures.
Table 3.1.2.1.1: Cross-Metathesis Applications Involving Ester Moieties
| Alkene Substrate 1 | Alkene Substrate 2 | Catalyst | Conditions | Product Type | Yield | Notes | Citation |
| Terminal alkene | Methyl (2Z,4E)-hexadienoate | Grubbs-II (GH-II) | Not specified | Substituted (2Z,4E)-dienyl esters | Good | High E-selectivity at new alkene | nih.gov, organic-chemistry.org |
| This compound (18) | Alcohol (11) | Grubbs' catalyst (15 mol%) | CH2Cl2 | Cross-coupled product (19) | 70% | CM for chain elongation | rsc.org |
| Fatty ester | Acrylonitrile | Ruthenium catalysts (e.g., Hoveyda catalyst IV) | Toluene, 100°C | Linear amino esters | Up to 86% | Tandem CM/hydrogenation possible | ifpenergiesnouvelles.fr |
Ring-closing metathesis (RCM) is a key strategy for synthesizing cyclic alkenes from acyclic dienes, typically involving the intramolecular reaction of two terminal alkenes. This process proceeds via a metallacyclobutane intermediate, with the elimination of ethylene serving as the driving force for reactions involving terminal alkenes harvard.edu, wikipedia.org, organic-chemistry.org. RCM is highly valued for its ability to form rings ranging from 5 to 30 members and its broad functional group tolerance, enabling the synthesis of complex molecules wikipedia.org, wpmucdn.com.
While specific RCM reactions directly employing this compound as a diene precursor (requiring a second terminal alkene within the same molecule) are not detailed in the provided search results, the general principles are applicable. If this compound were modified to incorporate a second terminal alkene, RCM could be utilized to form cyclic structures. The ester functionality is generally well-tolerated by modern Grubbs or Schrock catalysts harvard.edu, libretexts.org. The E/Z selectivity of the resulting cyclic alkene is often influenced by ring strain wikipedia.org, organic-chemistry.org. RCM is a critical step in the synthesis of numerous natural products and complex organic molecules wpmucdn.com.
Table 3.1.2.2.1: General Considerations for Ring-Closing Metathesis
| Reaction Type | Substrate Requirement | Key Intermediate | Driving Force (Terminal Alkenes) | Ring Sizes Formed | Functional Group Tolerance | Common Catalysts | Citation |
| Ring-Closing Metathesis (RCM) | Acyclic dienes (with two terminal alkenes) | Metallacyclobutane | Ethylene elimination | 5-30 membered rings | High (esters, amides, ethers) | Grubbs catalysts (Ru-based), Schrock catalysts (Mo, W-based) | harvard.edu, wikipedia.org, libretexts.org, organic-chemistry.org, wpmucdn.com |
Compound List
this compound
Methyl (2Z,4E)-hexadienoate
Allylbenzene
p-Allylanisole
Styrene
Methyl (2Z,4E)-4-methylhexadienoate
Ethyl (2Z,4E)-3-methyl-hexadienoate
Cyclopentylmethyl radical
5-Hexenyl radical
Acrylonitrile
(+)-Petromyroxol
Heptanal
Nitrobenzene
Advanced Spectroscopic Techniques for Structural Elucidation of Benzyl Hex 5 Enoate and Its Derivatives
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about the connectivity and chemical environment of atomic nuclei, primarily ¹H and ¹³C. For Benzyl (B1604629) hex-5-enoate, NMR analysis would reveal characteristic signals corresponding to its distinct functional groups.
The ¹H NMR spectrum would typically exhibit:
Aromatic protons: A multiplet in the region of δ 7.2–7.4 ppm, characteristic of the phenyl ring of the benzyl group.
Benzylic methylene (B1212753) protons (-CH₂-O-) : A singlet around δ 5.0–5.2 ppm, due to the CH₂ group adjacent to the oxygen atom of the ester.
Ester carbonyl carbon : In the ¹³C NMR spectrum, the carbonyl carbon (C=O) of the ester would appear in the downfield region, typically around δ 170–175 ppm.
Aliphatic protons of the hexenoate chain :
The three methylene groups (-CH₂-) adjacent to the ester and the terminal alkene would appear as complex multiplets in the δ 1.2–2.5 ppm range. Specifically, the protons alpha to the carbonyl would be around δ 2.3–2.5 ppm, followed by those at beta and gamma positions.
The allylic protons (-CH₂-CH=CH₂) would likely resonate in the δ 2.0–2.2 ppm range.
The vinyl protons (-CH=CH₂) would appear as multiplets in the δ 4.9–5.9 ppm range, with the vinylic proton adjacent to the CH₂ group typically resonating at a lower field.
Terminal methylene protons (-CH=CH₂) : Two distinct signals, likely doublets or doublets of doublets, around δ 4.9–5.1 ppm.
Vinylic proton (-CH=CH₂) : A multiplet around δ 5.7–5.9 ppm.
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom. Key signals would include the ester carbonyl (δ 170–175 ppm), the aromatic carbons (δ 125–140 ppm), the benzylic carbon (δ 65–70 ppm), the carbons of the alkene (δ 115–140 ppm), and the aliphatic carbons of the hexenoate chain (δ 20–40 ppm). Coupling constants (J-values) in ¹H NMR spectra can further aid in assigning stereochemistry if isomers are present, and in confirming the presence of specific proton-proton relationships. acs.org
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography is a powerful technique for determining the three-dimensional structure of crystalline solids, including bond lengths, bond angles, and the precise arrangement of atoms in space. For chiral molecules, it is the gold standard for determining absolute stereochemistry tcichemicals.comstackexchange.com. While Benzyl hex-5-enoate itself is an achiral molecule, X-ray crystallography can still be used to confirm its solid-state structure, planarity, and intermolecular interactions.
For chiral derivatives of this compound, X-ray crystallography is indispensable. The process typically involves:
Crystallization: Obtaining single crystals of the compound or a suitable derivative.
Data Collection: Subjecting the crystal to X-ray diffraction.
Structure Solution and Refinement: Analyzing the diffraction pattern to determine atomic coordinates.
Absolute Configuration Assignment: This is achieved through methods such as the Bijvoet method , which utilizes the anomalous dispersion effect of heavy atoms (if present) within the molecule or a derivatizing agent tcichemicals.comresearchgate.net. Alternatively, if a known chiral auxiliary is used to form a derivative, its known absolute configuration can be correlated with the unknown part of the molecule mdpi.comresearchgate.net.
In cases where direct crystallization of the target molecule is difficult, derivatization with chiral auxiliaries (e.g., Mosher's acid derivatives) can yield diastereomeric esters that are often amenable to crystallization and subsequent X-ray analysis mdpi.comresearchgate.net. The resulting crystal structure provides unambiguous confirmation of the absolute stereochemistry of the original molecule.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is crucial for determining the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound, various ionization techniques (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)) can be employed.
Molecular Ion Peak: The molecular weight of this compound (C₁₄H₁₈O₂) is approximately 218.29 g/mol . Techniques like ESI-MS would typically show a protonated molecular ion ([M+H]⁺) at m/z 219.29 or other adducts.
Fragmentation Analysis: Under EI conditions, common fragmentation pathways for esters include:
Alpha-cleavage: Cleavage adjacent to the ester carbonyl, leading to fragments like the benzyl cation (C₆H₅CH₂⁺, m/z 91) or the hex-5-enoate fragment.
McLafferty Rearrangement: If applicable, this can lead to specific fragment ions.
Cleavage of the ester bond: This can yield the benzyl alcohol fragment (C₆H₅CH₂OH) or its corresponding cation (m/z 108), and the hex-5-enoic acid fragment or its derivatives. The benzyl cation (m/z 91) is a highly characteristic fragment for benzyl esters. nih.gov
The terminal alkene moiety can also undergo fragmentation, such as rearrangements or cleavages within the chain.
By analyzing these fragment ions, the molecular formula can be confirmed, and structural features like the benzyl group and the hex-5-enoate chain can be identified.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. For this compound, key characteristic absorptions would be observed:
Ester Carbonyl (C=O) stretch: A strong absorption band typically appears in the region of 1735–1750 cm⁻¹. For conjugated esters, this band might shift slightly to lower wavenumbers.
C-O stretch (ester): Strong absorption bands associated with the C-O stretching vibrations of the ester linkage are usually found in the 1000–1300 cm⁻¹ region.
Alkene (C=C) stretch: A medium to strong band is expected around 1640–1680 cm⁻¹. The terminal alkene (=CH₂) might also show a characteristic out-of-plane bending vibration around 910–990 cm⁻¹.
Alkene (=C-H) stretch: Absorption bands for the sp² hybridized C-H bonds of the alkene are typically observed slightly above 3000 cm⁻¹ (e.g., 3010–3095 cm⁻¹).
Aromatic C-H stretch: Bands above 3000 cm⁻¹ (e.g., 3030–3100 cm⁻¹) associated with the phenyl ring.
Aromatic C=C ring stretch: Multiple bands in the 1450–1600 cm⁻¹ region.
Aliphatic C-H stretch: Bands below 3000 cm⁻¹ (e.g., 2850–2960 cm⁻¹) for the methylene groups of the hexenoate chain and the benzylic CH₂.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating, purifying, and quantifying components in a mixture, thereby assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of organic compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a common approach.
Method Development: Key parameters for developing an HPLC method include selecting an appropriate stationary phase (e.g., C18 or C8 silica (B1680970) columns), mobile phase composition (typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, column temperature, and detection wavelength.
Purity Assessment: A typical RP-HPLC method for this compound might involve a gradient elution using water/acetonitrile or water/methanol mixtures, with detection at a wavelength where the benzyl group absorbs UV light (e.g., 254 nm). The purity is assessed by analyzing the chromatogram for the presence of any extraneous peaks, with the percentage purity often calculated based on peak area. A purity specification of ≥95% is common for research-grade chemicals avcr.cz.
Isolation: Preparative HPLC can be used to isolate pure this compound from reaction mixtures or impure samples.
Chiral HPLC, employing chiral stationary phases, would be necessary if enantiomeric purity of a chiral derivative needed to be determined mdpi.comrsc.org.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation and identification of volatile and semi-volatile compounds.
Separation: GC separates compounds based on their boiling points and interactions with the stationary phase of the GC column. A non-polar capillary column, such as a [5% phenyl-methylpolysiloxane] (e.g., DB-5 or equivalent), is often suitable for analyzing esters like this compound. The GC oven temperature is programmed to increase gradually, allowing compounds to elute at different times.
Detection and Identification: As compounds elute from the GC column, they enter the mass spectrometer. The MS detector ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation fingerprint that can be compared against spectral libraries (e.g., NIST database) for compound identification.
Applications: GC-MS is particularly useful for analyzing complex mixtures, such as those found in biological samples (metabolite analysis), environmental samples, or reaction product mixtures, provided the compounds are sufficiently volatile and thermally stable. For this compound, GC-MS can confirm its presence and purity, and provide fragmentation data that corroborates structural assignments made by other spectroscopic methods. epa.govscispace.commdpi.com
Theoretical Chemistry and Computational Studies of Benzyl Hex 5 Enoate
Quantum Chemical Calculations (DFT) for Molecular Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the optimal molecular structure and energetic properties of a molecule. researchgate.net DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G(d,p), can be used to perform geometry optimization, which locates the lowest energy arrangement of atoms in the molecule. aun.edu.egresearchgate.netepstem.net
These calculations yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. Beyond geometry, DFT is used to compute key energetic and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their difference (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. epstem.net Other calculated properties include the total energy, dipole moment, and Mulliken atomic charges, which describe the electron distribution across the molecule. researchgate.net These computational results can be validated by comparing them with experimental data where available, such as from X-ray crystallography. aun.edu.eg
Table 1: Representative Parameters from DFT Calculations for a Molecule like Benzyl (B1604629) hex-5-enoate Note: This table is illustrative of the types of data generated from DFT calculations, as specific experimental or computational studies on Benzyl hex-5-enoate are not publicly available.
| Parameter | Description | Typical Calculated Value/Unit |
|---|---|---|
| Total Energy | The total electronic energy of the optimized molecule. | Hartrees |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | eV |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO, indicating reactivity. | eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | Debye |
| C=O Bond Length | The calculated distance between the carbonyl carbon and oxygen. | Ångströms (Å) |
| O-C-C Bond Angle | The angle within the ester functional group. | Degrees (°) |
Reaction Mechanism Elucidation through Potential Energy Surface Analysis
Understanding how a molecule is formed or how it reacts requires an exploration of its reaction mechanism. Computational chemistry elucidates these pathways through the analysis of the Potential Energy Surface (PES). digitellinc.commdpi.com A PES is a complex map that represents the energy of a molecular system as a function of its geometry. digitellinc.com By mapping this surface, chemists can identify the most favorable reaction pathways, which correspond to the lowest energy routes from reactants to products.
Key features identified on a PES include stationary points: minima, which represent stable reactants, intermediates, and products, and first-order saddle points, which correspond to transition states (TS). mdpi.com The energy difference between the reactants and a transition state is the activation energy, a critical factor determining the reaction rate. For reactions involving benzyl and vinyl groups, such as those related to the formation or transformation of this compound, PES analysis can reveal complex, multi-step mechanisms. nih.gov This analysis can uncover competing pathways, allowing for predictions of product branching ratios under different conditions of temperature and pressure. nih.gov
Conformational Analysis and Stereochemical Predictions
Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and to determine the energy barriers to rotation between them. This is typically achieved by systematically rotating key dihedral angles and calculating the energy at each step using quantum chemical methods like DFT.
For this compound, important rotations would include the bonds within the hexenoate chain and the C-O bond of the ester group. The results of such an analysis reveal the preferred three-dimensional shapes of the molecule, which in turn influence its physical properties and biological activity. Furthermore, if chiral centers are present or created during a reaction, computational methods can predict the relative stability of different stereoisomers, providing insight into the likely stereochemical outcome of a synthetic process.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Hex-5-enoate Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For hex-5-enoate scaffolds, which are molecular frameworks commonly found in biologically active compounds, QSAR can be a powerful tool in drug discovery and medicinal chemistry. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing costs. mdpi.com
The development of a robust QSAR model involves several critical steps. researchgate.netnih.gov It begins with the collection of a dataset of molecules with a common scaffold (e.g., hex-5-enoates) and their experimentally measured biological activities.
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP for hydrophobicity), electronic properties (e.g., dipole moment), and steric or topological features (e.g., molecular weight, surface area). researchgate.net
Model Building : Statistical methods are then employed to build a mathematical equation relating a subset of these descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Extra Trees or Gradient Boosting. mdpi.comnih.gov
Validation : The model's predictive power must be rigorously validated. Internal validation is often performed using cross-validation techniques (e.g., 5-fold cross-validation). External validation involves using the model to predict the activity of a set of compounds (the test set) that was not used during model development. researchgate.net Key statistical metrics for validation include the coefficient of determination (R²) and the Root-Mean-Squared Error (RMSE). mdpi.com
Table 2: Key Components in QSAR Model Development
| Component | Description | Examples |
|---|---|---|
| Molecular Descriptors | Numerical values representing molecular properties. | LogP, Molecular Weight, Polar Surface Area (PSA), Number of H-bond donors/acceptors. |
| Statistical Methods | Algorithms used to create the correlation model. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM). nih.gov |
| Validation Metrics | Statistical parameters to assess model robustness and predictability. | R² (coefficient of determination), Q² (cross-validated R²), RMSE (Root Mean Square Error). mdpi.com |
| Applicability Domain (AD) | Defines the chemical space in which the model's predictions are reliable. mdpi.com | Leverage approach (William's plot), Distance-based methods. researchgate.netmdpi.com |
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as a hex-5-enoate derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This technique is instrumental in understanding the molecular basis of a drug's action and in structure-based drug design.
The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com The results of a docking study reveal crucial information about the enzyme-substrate interaction, including:
Binding Pose : The specific three-dimensional orientation of the ligand within the active site.
Key Interactions : Identification of the specific amino acid residues in the enzyme that interact with the ligand. mdpi.com
Interaction Types : The nature of the forces stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, salt bridges, or π-π stacking. mdpi.com
For hex-5-enoate scaffolds, docking studies can explain why certain derivatives are potent enzyme inhibitors while others are not, guiding the design of new analogs with improved affinity and selectivity. nih.gov
Applications of Benzyl Hex 5 Enoate in Complex Organic Synthesis
Role as a Key Building Block for Advanced Molecular Architectures
Benzyl (B1604629) hex-5-enoate serves as a crucial starting material for constructing complex molecular frameworks. The terminal alkene moiety is amenable to various transformations, such as olefin metathesis, hydroboration-oxidation, and epoxidation, which can introduce new functional groups and extend carbon chains. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further avenues for synthetic manipulation. For instance, the hex-5-enoate backbone can be elaborated through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents, thereby building intricate carbon skeletons. gla.ac.uk
Precursor in the Synthesis of Biologically Relevant Molecules
The compound's structure makes it an attractive precursor for molecules with significant biological activity. By strategically modifying its functional groups, chemists can access a range of compounds relevant to medicinal chemistry and natural product synthesis.
Benzyl hex-5-enoate can be transformed into unnatural amino acids that are subsequently incorporated into peptide chains or used to create peptidomimetics. These modified peptides often exhibit enhanced metabolic stability and altered biological properties compared to their natural counterparts. The hex-5-enoate unit, after appropriate functionalization, can serve as a scaffold for creating constrained amino acids, which are valuable for mimicking peptide secondary structures like β-turns. gla.ac.ukuq.edu.auucm.esunibo.itnih.govresearchgate.net
The alkene and ester functionalities of this compound can be manipulated to construct chiral nitrogen-containing heterocycles, which are prevalent in many natural products and pharmaceuticals. Reactions such as asymmetric allylic alkylation or cyclization of functionalized derivatives can lead to the formation of piperidine (B6355638) and pyrrolidine (B122466) rings, common motifs in alkaloids. For example, derivatives of hex-5-enoic acid have been employed in the synthesis of indolizidine alkaloids, where stereochemical control is paramount. journals.co.zaresearchgate.net
Intermediate in Natural Product Total Synthesis Efforts
The versatility of this compound positions it as a valuable intermediate in the total synthesis of complex natural products. Its terminal alkene can be readily functionalized, and the ester can be converted into various other functional groups required for building intricate molecular structures. For instance, it has been utilized in synthetic routes towards compounds like petromyroxol, a tetrahydrofuran (B95107) (THF)-diol fatty acid. rsc.org The ability to introduce chirality or control stereochemistry at various stages of synthesis further enhances its utility in this area. caltech.eduacs.org
Utilization in Specialty Chemical and Material Production
Beyond biologically active molecules, this compound finds applications in the production of specialty chemicals and advanced materials. Its derivatives can be incorporated into polymers to modify their properties, such as thermal stability, due to the rigid alkyne backbone found in related compounds. vulcanchem.com The compound's potential in creating functionalized monomers for polymerization or as a precursor for specific chemical additives highlights its broader industrial relevance.
Compound List
this compound
Hex-5-enoic acid
4-Benzylidenehex-5-enoic acid
Benzyl 5-methylhex-2-ynoate
Benzyl hex-5-ynoate
(S)-2-(((Benzyloxy)carbonyl)(methyl)amino)hex-5-enoic acid
Petromyroxol
Indolizidine alkaloids
Piperidine derivatives
Pyrrolidine derivatives
Enzymatic Transformations and Biocatalytic Applications of Hex 5 Enoate Esters
Enzymatic Hydrolysis of Benzyl (B1604629) Hex-5-enoate Derivatives
Enzymatic hydrolysis offers a mild and selective method for cleaving ester bonds, yielding the corresponding carboxylic acid and alcohol. While direct studies on benzyl hex-5-enoate hydrolysis are not extensively detailed in the provided search results, research on similar ester systems indicates the potential for enzymes like lipases and esterases to catalyze this reaction. For instance, lipases, such as Candida antarctica Lipase (B570770) B (CALB), are known for their broad substrate specificity and ability to catalyze esterification and hydrolysis reactions oup.comresearchgate.netresearchgate.net. These enzymes can hydrolyze various fatty acid esters, and it is plausible that they would act upon this compound, yielding hex-5-enoic acid and benzyl alcohol. Such hydrolysis is a fundamental step in many biocatalytic cascades and can be crucial for releasing active carboxylic acids or alcohols for subsequent transformations.
Biocatalytic Approaches to Functionalized Hex-5-enoates
Biocatalysis provides versatile routes for the synthesis of functionalized hex-5-enoates, employing enzymes to introduce specific chemical modifications. Research has explored the use of enzymes for reactions such as epoxidation and lactonization of hex-5-enoic acid derivatives . For example, advanced catalytic approaches utilizing iron-based complexes have demonstrated the ability to epoxidize or lactonize hex-5-enoic acid derivatives, depending on the substrate's chain length and functional groups . Furthermore, enoate reductases, enzymes from the 'old yellow enzyme' family, are capable of reducing α,β-unsaturated bonds in various substrates, including hexenoic acid derivatives nih.govresearchgate.net. These enzymes, when co-expressed with cofactor recycling systems, can achieve highly stereoselective reductions, a feat often difficult with conventional chemical methods. While specific examples involving this compound are limited, the general principle of biocatalytic functionalization of hex-5-enoate esters is well-established.
Interaction of Hexenoic Acid Derivatives with Enzyme Systems
Hexenoic acid derivatives, including esters like this compound, interact with enzyme systems in various ways, influencing enzyme activity and guiding substrate specificity.
Enzyme Inhibition and Activation Mechanisms
Hexenoic acid derivatives can act as enzyme inhibitors or activators, depending on their structure and the specific enzyme. For example, diketo hexenoic acid derivatives have been identified as potent inhibitors of Terminal deoxynucleotidyl Transferase (TdT), with inhibition potencies ranging from micromolar to nanomolar levels researchgate.nettandfonline.com. These compounds exhibit high selectivity towards TdT, with low or negligible activity against related enzymes like DNA polymerase λ (pol λ) and β (pol β). Docking studies have elucidated the chemical features responsible for TdT binding and enzymatic inhibition researchgate.net.
Other hexenoic acid derivatives have been investigated for their interaction with enzymes involved in viral replication. For instance, certain pyrrolyl diketohexenoic derivatives have been shown to inhibit HIV-1 integrase (IN) and reverse transcriptase (RT) ribonuclease H (RNase H) activities nih.govnih.govnih.gov. These compounds can act as dual inhibitors, potentially improving bioavailability through esterification of their carboxylic acid groups, suggesting they may function as prodrugs nih.gov.
Furthermore, some compounds can act as suicide substrates, irreversibly inactivating enzymes. A fluoro analogue of a menadione (B1676200) derivative, 6-[2'-(3'-methyl)-1',4'-naphthoquinolyl]hexanoic acid, was found to be a mechanism-based inhibitor of glutathione (B108866) reductase, irreversibly inactivating the enzyme by covalently binding to its active site cysteine residue acs.org.
Substrate Specificity in Enzyme-Catalyzed Reactions
Enzyme specificity is a critical factor in biocatalysis, determining which substrates an enzyme can efficiently process. Research into hexenoic acid derivatives highlights varying degrees of substrate specificity. For example, certain enoate reductases, such as NemA from E. coli and Oye1 from S. pastorianus, have been studied for their ability to reduce the unsaturated α,β bond in hexenoic acid derivatives, including trans-2-hexenoic acid nih.gov. The interaction of these substrates with the enzymes' active sites, involving hydrogen bonds with specific residues, has been analyzed nih.gov.
Lipases and esterases often exhibit broad substrate specificities but can also display selectivity based on chain length, branching, and the presence of unsaturation or other functional groups oup.comd-nb.infofrontiersin.orgamazonaws.com. For instance, lipase B from Candida antarctica (CALB) has been shown to effectively catalyze the esterification of various fatty acids, including hexanoic acid, with alcohols oup.comresearchgate.netnih.gov. The enzyme's preference for certain chain lengths and its potential for inhibition by short-chain acids are important considerations for process optimization oup.commdpi.com.
Studies on phenylalanine-activating enzymes have also revealed insights into substrate specificity, indicating that structural features like coplanarity of specific atoms are required for substrate activity semanticscholar.org. While not directly involving hex-5-enoates, this illustrates the detailed molecular recognition principles that govern enzyme-substrate interactions.
Biodegradation and Environmental Fates of Hex 5 Enoate Derivatives
Pathways for Aerobic Degradation of Hexenoic Acid Compounds
Under aerobic conditions, microorganisms utilize oxygen-dependent enzymatic pathways to break down organic molecules. The aerobic degradation of hex-5-enoic acid, following its cleavage from the parent ester, is expected to proceed through pathways common for unsaturated fatty acids, primarily the β-oxidation cycle. tandfonline.com In aerobic environments, initial activation of hydrocarbons and related molecules often involves oxygenases, which introduce hydroxyl groups, leading to the formation of alcohols, aldehydes, and carboxylic acids that can enter central metabolic pathways. mdpi.com
The degradation of hex-5-enoic acid likely involves the following key steps:
Activation: The carboxylic acid is first activated to its coenzyme A (CoA) derivative, hex-5-enoyl-CoA. This step is essential for its entry into the β-oxidation pathway.
β-Oxidation: The β-oxidation spiral proceeds, shortening the carbon chain by two carbons in each cycle to produce acetyl-CoA. However, the presence of the C=C double bond at position 5 requires specific enzymatic steps to handle this non-standard structure.
Isomerization/Hydration: Research on the metabolism of 5-hexenoic acid in Methylobacterium extorquens suggests that after one round of β-oxidation, the resulting but-3-enoyl-CoA is not a standard substrate. The pathway must involve isomerization or other modifications to allow further degradation. One proposed route involves hydration of the double bond to form 3-hydroxybutyrate. tandfonline.com
Entry into Central Metabolism: The acetyl-CoA generated from β-oxidation enters the tricarboxylic acid (TCA) or citric acid cycle, where it is completely oxidized to carbon dioxide and water, generating energy for the cell. nih.gov
The benzyl (B1604629) alcohol released from the initial hydrolysis would likely be oxidized first to benzaldehyde (B42025) and then to benzoic acid. Benzoic acid is then typically converted to catechol, which undergoes ring cleavage by dioxygenase enzymes before entering the TCA cycle. usgs.govfrontiersin.org
Table 1: Proposed Aerobic Degradation Pathway for Hex-5-enoic Acid
| Step | Intermediate Compound | Key Transformation |
|---|---|---|
| 1 | Hex-5-enoic Acid | Activation to Hex-5-enoyl-CoA |
| 2 | Hex-5-enoyl-CoA | First round of β-oxidation |
| 3 | But-3-enoyl-CoA + Acetyl-CoA | Formation of a shortened unsaturated acyl-CoA |
| 4 | But-3-enoyl-CoA | Isomerization and/or hydration |
| 5 | 3-Hydroxybutyryl-CoA | Second round of β-oxidation |
| 6 | Acetyl-CoA | Entry into the Tricarboxylic Acid (TCA) Cycle |
Anaerobic Degradation Metabolites and Mechanisms
In the absence of oxygen, anaerobic microorganisms employ different strategies to break down organic compounds. The degradation of unsaturated fatty acids under anaerobic conditions also involves a modified β-oxidation pathway. rnasinc.com For aromatic compounds like the benzyl group, degradation funnels into a common benzoyl-CoA pathway. researchgate.net
The anaerobic degradation of hex-5-enoic acid would likely proceed as follows:
Activation: Similar to the aerobic pathway, the process starts with the activation of hex-5-enoic acid to hex-5-enoyl-CoA. researchgate.net
Saturation and Isomerization: The double bond in the acyl-CoA intermediate must be addressed. This can occur through reduction (hydrogenation) to form the saturated hexanoyl-CoA, or through isomerization to shift the double bond to a position amenable to the standard β-oxidation enzymes. acs.orgnih.govacs.org
β-Oxidation: The saturated or isomerized intermediate then undergoes the conventional anaerobic β-oxidation cycle. Each turn of the cycle removes a two-carbon unit as acetyl-CoA, producing a fatty acyl-CoA that is two carbons shorter. rnasinc.com Studies on the anaerobic degradation of the saturated hydrocarbon n-hexane show the formation of various methyl-branched fatty acids as intermediates, which are then degraded via β-oxidation. nih.govnih.govresearchgate.net
Fermentation or Respiration: The resulting acetyl-CoA is further metabolized. In fermentative conditions, it can be converted to products like acetate. Under anaerobic respiration, it can be oxidized completely to CO2, using alternative electron acceptors such as nitrate, sulfate, or iron. researchgate.net
The benzyl moiety is degraded via the benzoyl-CoA pathway, which involves the reduction of the aromatic ring followed by ring cleavage, eventually leading to intermediates that can enter central metabolism. researchgate.netresearchgate.net
Table 2: Potential Metabolites in the Anaerobic Degradation of Hex-5-enoic Acid
| Metabolite | Precursor | Pathway Step |
|---|---|---|
| Hex-5-enoyl-CoA | Hex-5-enoic Acid | Activation |
| Hexanoyl-CoA | Hex-5-enoyl-CoA | Saturation of double bond |
| Butyryl-CoA | Hexanoyl-CoA | First round of β-oxidation |
| Acetyl-CoA | Butyryl-CoA / Hexanoyl-CoA | β-oxidation cycles |
| Propionyl-CoA | Odd-chain fatty acid metabolism | Potential byproduct from C-skeleton rearrangement nih.gov |
| Acetate | Acetyl-CoA | Fermentation |
Enzymatic Systems Involved in Degradation Processes
A diverse array of enzymes is required to catalyze the biodegradation of Benzyl hex-5-enoate and its derivatives. The specific enzymes utilized depend on the metabolic capabilities of the degrading microorganisms and the environmental conditions.
Esterases: The initial and crucial step of cleaving the ester bond in this compound is catalyzed by esterases (a type of hydrolase). These enzymes are widespread in nature and are responsible for the hydrolysis of esters into their constituent alcohol and carboxylic acid. mdpi.com
Aerobic Pathway Enzymes:
Acyl-CoA Synthetases (or CoA Ligases): These enzymes activate the hex-5-enoic acid by attaching a Coenzyme A molecule, a prerequisite for β-oxidation. mdpi.com
Oxygenases: Mono- or dioxygenases are key enzymes in the aerobic degradation of the aromatic benzyl group, catalyzing the hydroxylation and subsequent cleavage of the benzene (B151609) ring. mdpi.comfrontiersin.org
β-Oxidation Enzymes: This suite of enzymes includes acyl-CoA dehydrogenases, enoyl-CoA hydratases, hydroxyacyl-CoA dehydrogenases, and thiolases.
Isomerases and Reductases: Specific isomerases are required to shift the position of the double bond in unsaturated intermediates like but-3-enoyl-CoA, while reductases may be needed to saturate the double bond, making the molecule a suitable substrate for the standard β-oxidation pathway. tandfonline.com
Anaerobic Pathway Enzymes:
CoA-transferases or Ligases: As in the aerobic pathway, these enzymes are responsible for the initial activation of the carboxylic acid. researchgate.net
Benzoyl-CoA Reductase: This is a key enzyme in the anaerobic degradation of aromatic compounds, catalyzing the challenging reduction of the stable benzene ring. researchgate.net
Enzymes for Double Bond Manipulation: The anaerobic metabolism of unsaturated fatty acids requires specific enzymes to handle the double bonds, including reductases for saturation or isomerases for repositioning. acs.orgnih.gov
Specialized Enzymes: In some bacteria, the initial activation of hydrocarbons involves unique enzymes like benzylsuccinate synthase, which adds fumarate (B1241708) across a C-H bond. researchgate.net While not directly applicable to hexenoic acid, it highlights the novel enzymatic strategies used in anaerobic degradation.
Some bacteria, such as Paenibacillus sp., have been shown to produce specific enzyme systems for degrading unsaturated uronic acids like hexenuronic acid, suggesting the existence of highly specialized enzymes capable of acting on unsaturated acid structures. ncsu.eduthaiscience.info
Table 3: Key Enzyme Classes in the Degradation of this compound Derivatives
| Enzyme Class | Function | Metabolic Pathway |
|---|---|---|
| Esterases | Hydrolysis of the ester bond | Initial Step (Aerobic & Anaerobic) |
| Acyl-CoA Synthetases | Activation of carboxylic acid with CoA | Aerobic & Anaerobic |
| Oxygenases | Hydroxylation and cleavage of the aromatic ring | Aerobic |
| β-Oxidation Enzymes | Chain shortening of fatty acyl-CoA | Aerobic & Anaerobic |
| Enoyl-CoA Isomerases | Repositioning of C=C double bonds | Aerobic & Anaerobic |
| Reductases | Saturation of C=C double bonds | Aerobic & Anaerobic |
| Benzoyl-CoA Reductase | Reduction of the aromatic ring | Anaerobic |
Q & A
Q. What are the established synthetic routes for preparing benzyl hex-5-enoate derivatives, and how can purity be verified?
this compound derivatives are synthesized via multi-step reactions involving deprotection, oxidation, and functionalization. For example, tert-butyl ((2S,4S)-4-(benzyloxy)-1-hydroxyhex-5-en-2-yl)carbamate can be oxidized using pyridinium dichromate, followed by benzylation and epoxidation . Purity is confirmed using 13C NMR, HRMS, and IR spectroscopy , with chromatographic techniques (e.g., HPLC) to isolate intermediates. For known compounds, cross-referencing spectral data with literature is critical; novel compounds require elemental analysis and ≥95% purity via chromatographic methods .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Due to its oily liquid state and potential reactivity, impervious protective clothing (lab coats, gloves) and chemical safety goggles are mandatory to prevent skin/eye contact. Work areas must include eyewash stations and quick-drench facilities. Storage should avoid high temperatures (mp 18–20°C) and moisture to prevent decomposition .
Q. How can researchers optimize catalytic conditions for synthesizing benzyl ester derivatives?
Solid acid catalysts like ammonium cerium phosphate (NH4)2Ce(PO4)2·H2O enable greener synthesis. Use uniform experimental design to test variables: molar ratios (acid/alcohol), catalyst loading, and reaction time. Data mining tools (e.g., ANOVA) identify statistically significant parameters for maximizing yield .
Advanced Research Questions
Q. How can conflicting in vitro metabolic data for benzyl ester derivatives be resolved?
Contradictory reports on metabolic pathways (e.g., hydrolysis to benzyl alcohol vs. benzoic acid in human keratinocytes vs. rodent models) require cross-validation using isotope-labeled analogs (e.g., benzyl-d7-amine hydrochloride) and comparative assays across species. LC-MS/MS can track metabolite formation kinetics .
Q. What computational methods predict this compound’s thermochemical properties?
Density Functional Theory (DFT) calculates ionization energy, proton affinity, and gas-phase basicity. NIST databases provide benchmark values (e.g., electron affinity = 125 kJ/mol) for validating computational models. Molecular dynamics (MD) simulations assess solvent interactions and stability .
Q. Which advanced analytical techniques resolve structural ambiguities in benzyl ester derivatives?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, NOESY) differentiate regioisomers. For epoxidation products, X-ray crystallography confirms stereochemistry, while IR spectroscopy monitors reaction progress via carbonyl peak shifts .
Q. How do reaction mechanisms differ for benzyl ester epoxidation under acidic vs. Lewis acid conditions?
BF3·OEt2 promotes Lewis acid-mediated epoxidation via electrophilic activation, whereas peracetic acid follows a nucleophilic pathway. Kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) and isotopic labeling (e.g., <sup>18</sup>O) elucidate intermediate formation .
Q. What strategies ensure reproducibility in multi-step syntheses of this compound analogs?
Document detailed reaction conditions (solvent purity, temperature gradients, inert atmosphere). Use internal standards (e.g., deuterated benzyl benzoate-d12) for quantitative NMR. Share supplementary data (e.g., chromatograms, spectral peaks) in standardized formats to align with journal guidelines .
Q. How does steric hindrance from benzyl groups influence reaction kinetics in esterification?
Steric effects slow nucleophilic attack; kinetic isotopic effect (KIE) studies using deuterated substrates quantify rate changes. Computational modeling (e.g., molecular docking) visualizes transition states, while Hammett plots correlate substituent effects with reaction rates .
Q. What green chemistry approaches improve sustainability in benzyl ester synthesis?
Replace traditional acids (H2SO4) with recyclable solid catalysts (e.g., cerium phosphate) to reduce waste. Solvent-free conditions or bio-based solvents (e.g., limonene) minimize environmental impact. Life-cycle assessment (LCA) metrics evaluate energy efficiency and carbon footprint .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Melting Point (Benzyl Benzoate) | 18–20°C | |
| Catalytic Yield Optimization | 85% conversion using (NH4)2Ce(PO4)2·H2O | |
| Electron Affinity (Benzyl Radical) | 125 ± 10 kJ/mol (NIST) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
